

2-Amino-3-bromo-4-methylbenzoic acid chemical properties

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Compound of Interest

Compound Name: 2-Amino-3-bromo-4-methylbenzoic acid

Cat. No.: B1373087

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An In-Depth Technical Guide to the Chemical Properties of **2-Amino-3-bromo-4-methylbenzoic Acid**

Introduction

2-Amino-3-bromo-4-methylbenzoic acid (CAS No. 320740-35-0) is a substituted aromatic carboxylic acid belonging to the class of anthranilic acid derivatives.^{[1][2]} Its structure, featuring an amino group, a bromine atom, a methyl group, and a carboxylic acid moiety on a benzene ring, makes it a potentially valuable building block in medicinal chemistry, organic synthesis, and materials science. The unique substitution pattern offers multiple reactive sites, allowing for diverse chemical transformations.

This guide provides a comprehensive technical overview of the chemical properties of **2-Amino-3-bromo-4-methylbenzoic acid**. Due to the limited availability of direct experimental data for this specific isomer, this document will also draw upon data from closely related isomers and foundational organic chemistry principles to provide a predictive and comparative analysis of its synthesis, reactivity, and spectroscopic profile. This approach is designed to offer researchers and drug development professionals a robust framework for understanding and utilizing this compound.

Molecular Structure and Physicochemical Properties

The structural arrangement of functional groups in **2-Amino-3-bromo-4-methylbenzoic acid** dictates its physical and chemical behavior. The presence of both a basic amino group and an acidic carboxylic acid group suggests zwitterionic character under certain pH conditions. The bromine atom and methyl group further modulate the electronic properties and steric environment of the aromatic ring.

Caption: Molecular structure of **2-Amino-3-bromo-4-methylbenzoic acid**.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	320740-35-0	[1]
Molecular Formula	C ₈ H ₈ BrNO ₂	[2]
Molecular Weight	230.06 g/mol	[2]
Appearance	Expected to be a solid, similar to its isomers which are white to light yellow powders.	[3]
Melting Point	Data not available. The related isomer 2-Amino-3-bromo-5-methylbenzoic acid melts at 204-208 °C. [4]	N/A
Solubility	Expected to be soluble in polar organic solvents. The presence of the carboxylic acid and amino groups suggests some solubility in aqueous acidic or basic solutions.	[3]

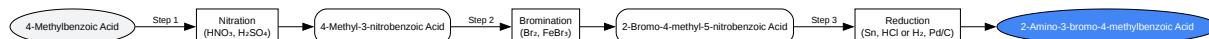
Synthesis and Reactivity

While specific synthesis procedures for **2-Amino-3-bromo-4-methylbenzoic acid** are not widely published, a plausible synthetic route can be designed based on established organic

chemistry transformations. The reactivity of the molecule is governed by the interplay of its four distinct functional components.

Proposed Synthetic Pathway

A logical approach to synthesizing this molecule would start from a commercially available substituted toluene or benzoic acid. A possible multi-step synthesis is outlined below. This pathway is illustrative and would require experimental optimization.



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Caption: Proposed synthetic workflow for **2-Amino-3-bromo-4-methylbenzoic acid**.

Causality Behind Experimental Choices:

- Step 1 (Nitration): Nitration is performed first to introduce a nitro group, which is a meta-director. Starting with 4-methylbenzoic acid, the carboxyl group directs meta and the methyl group directs ortho/para. The position between them is sterically hindered, so nitration is likely to occur at the 3-position.
- Step 2 (Bromination): With the strongly deactivating nitro and carboxyl groups present, bromination requires a Lewis acid catalyst. The directing effects of the existing groups would favor the introduction of bromine at the 2-position.
- Step 3 (Reduction): The final step involves the reduction of the nitro group to an amino group. This is a standard transformation, commonly achieved with tin and hydrochloric acid or catalytic hydrogenation, which are selective for the nitro group and will not affect the other functionalities.

Chemical Reactivity

The molecule's reactivity is a composite of its functional groups:

- **Amino Group:** As a nucleophile, it can undergo acylation, alkylation, and diazotization. The diazonium salt intermediate can then be used in Sandmeyer-type reactions to introduce a wide variety of other functional groups.
- **Carboxylic Acid:** This group can undergo esterification with alcohols, conversion to acid chlorides (e.g., using SOCl_2), and subsequent amidation.
- **Aryl Bromide:** The C-Br bond is a key site for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon bonds. The electronic nature of the other substituents will influence the efficiency of these reactions.

Spectroscopic Analysis

Spectroscopic analysis is essential for structure elucidation and purity assessment. Below are the predicted and comparative spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The spectrum is expected to show two distinct signals in the aromatic region (likely doublets, integrating to 1H each). A singlet integrating to 3H would correspond to the methyl group. A broad singlet for the two amine protons and a downfield singlet for the carboxylic acid proton are also anticipated.
- ^{13}C NMR: The spectrum should display eight distinct carbon signals: six for the aromatic ring (two of which are quaternary), one for the methyl carbon, and one for the carboxyl carbon. The positions of the signals would be influenced by the electronic effects of the substituents.

While direct spectra are not available, detailed computational and experimental NMR analyses have been performed on related isomers like 2-amino-3-methylbenzoic acid, providing a strong reference for interpreting the spectra of the title compound.[\[5\]](#)

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Based on analyses of similar aminobenzoic acids, the following characteristic absorption bands are expected.[\[6\]](#)[\[7\]](#)

Table 2: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type
3500 - 3300	N-H	Asymmetric & Symmetric Stretch
3300 - 2500	O-H	Stretch (broad, from carboxylic acid dimer)
~1700	C=O	Stretch (from carboxylic acid)
~1600	N-H	Bending (Scissoring)
~1600, ~1475	C=C	Aromatic Ring Stretch
~1250	C-N	Stretch
< 700	C-Br	Stretch

FTIR spectra for the related isomer 2-amino-3-bromo-5-methylbenzoic acid are available and show these characteristic features.[\[8\]](#)

Mass Spectrometry

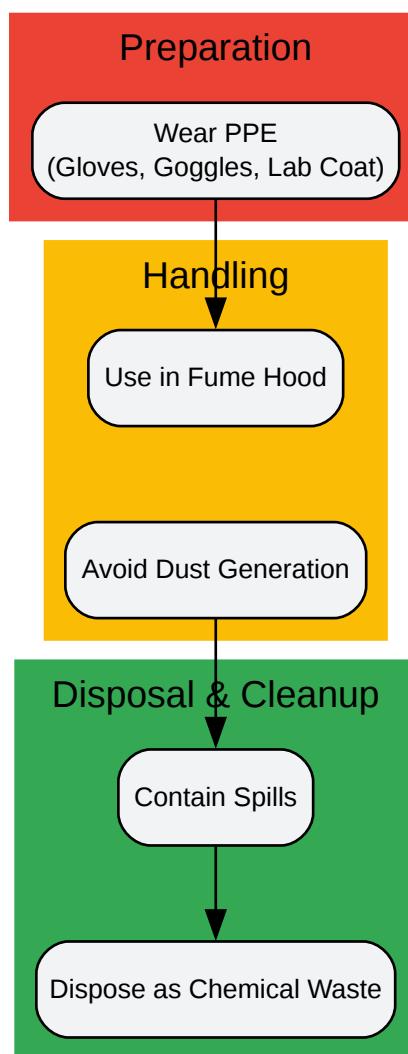
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

- Molecular Ion: A key feature will be the molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity: one for the ⁷⁹Br isotope (M⁺) and one for the ⁸¹Br isotope (M+2).
- Fragmentation: Common fragmentation pathways would include the loss of water (H₂O), the carboxyl group (•COOH), or carbon monoxide (CO). GC-MS data for the target compound is noted in the PubChem database, confirming its mass.[\[2\]](#)

Safety and Handling

Proper handling of **2-Amino-3-bromo-4-methylbenzoic acid** is crucial in a laboratory setting. The following information is derived from the Safety Data Sheet (SDS).[\[1\]](#)

- Personal Protective Equipment (PPE): Wear chemical-impermeable gloves, safety goggles or a face shield, and a lab coat. Avoid dust formation and inhalation by working in a well-ventilated area or fume hood.
- First Aid Measures:
 - Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.
 - Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.
 - Eye Contact: Rinse thoroughly with pure water for at least 15 minutes.
 - Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
- Accidental Release: Avoid dust formation. Use personal protective equipment. Collect the spilled material and place it in a suitable, closed container for disposal. Prevent it from entering drains.



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Caption: Basic laboratory safety workflow for handling chemical solids.

Potential Applications and Future Research

Substituted anthranilic acids are privileged scaffolds in drug discovery and materials science.

- Pharmaceuticals: The structural motif is found in various biologically active molecules. This compound could serve as a key intermediate in the synthesis of novel anti-inflammatory, analgesic, or anti-cancer agents.
- Agrochemicals: Its structure could be modified to create new herbicides or pesticides.^[3]

- **Organic Synthesis:** As a multifunctional building block, it provides access to complex heterocyclic systems and other highly substituted aromatic compounds.[4]

Future research should focus on the experimental validation of the proposed synthesis and a full characterization of the compound's physicochemical and spectroscopic properties. Furthermore, screening for biological activity could uncover its potential in various therapeutic areas, providing a foundation for future drug development programs.

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